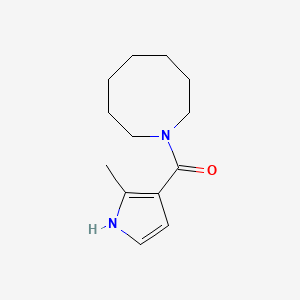
N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine, also known as MTA, is a synthetic compound that has been studied for its potential use in scientific research. MTA belongs to the family of thiazolidinedione compounds and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in the regulation of glucose and lipid metabolism. By inhibiting PPARγ activity, N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine may increase insulin sensitivity and reduce inflammation.
Biochemical and Physiological Effects:
N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has been shown to have various biochemical and physiological effects. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes. N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has also been shown to reduce inflammation and inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. Additionally, N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has been shown to have low toxicity in animal studies, which makes it a potentially safe compound to use in lab experiments.
One limitation of using N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine in lab experiments is that its mechanism of action is not fully understood. This could make it difficult to interpret the results of experiments involving N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine. Additionally, N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has not been extensively studied in humans, which means that its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research involving N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine. One area of interest is its potential as a therapeutic agent for the treatment of diabetes. Further studies are needed to determine the safety and efficacy of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine in humans and to identify the optimal dosage and administration route.
Another area of interest is its potential as an anticancer agent. Further studies are needed to determine the mechanism of action of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine and to identify the types of cancer that are most sensitive to N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine treatment.
Finally, further studies are needed to explore the potential of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine as a therapeutic agent for the treatment of inflammatory diseases. This could involve studying the effects of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine on immune cell function and cytokine production.
Conclusion:
In conclusion, N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine is a synthetic compound that has been studied for its potential use in various scientific research applications. It has been shown to have insulin-sensitizing properties, inhibit the growth of cancer cells, and reduce inflammation. However, its mechanism of action is not fully understood, and its safety and efficacy in humans are not well established. Further studies are needed to explore the potential of N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine as a therapeutic agent for the treatment of diabetes, cancer, and inflammatory diseases.
合成法
N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine can be synthesized through a multistep process involving the reaction of 3-methyl-2-buten-1-ol with thionyl chloride to form 3-methylbut-2-enyl chloride. This intermediate product is then reacted with N-methylthiourea to form N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine. The yield of this synthesis method is reported to be around 50%.
科学的研究の応用
N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has been studied for its potential use in various scientific research applications. One of the main areas of interest is its potential as a therapeutic agent for the treatment of diabetes. N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has been shown to have insulin-sensitizing properties, which could make it a promising candidate for the development of new diabetes drugs.
N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has also been studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, which could make it a potential anticancer agent. Additionally, N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine has been shown to have anti-inflammatory properties, which could make it a potential therapeutic agent for the treatment of inflammatory diseases.
特性
IUPAC Name |
N-methyl-N-(3-methylbut-2-enyl)-1,1-dioxothian-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2S/c1-10(2)4-7-12(3)11-5-8-15(13,14)9-6-11/h4,11H,5-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWCDXNIVFDDRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN(C)C1CCS(=O)(=O)CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-5-[4-(2-phenoxyethyl)piperazine-1-carbonyl]pyrrole-3-carbonitrile](/img/structure/B7584081.png)

![1-Thia-4-azaspiro[5.5]undecan-4-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7584089.png)
![3-[1-(3-Fluoropropylsulfonyl)pyrrolidin-2-yl]pyridine](/img/structure/B7584097.png)
![1-[2-(1-Thia-4-azaspiro[5.5]undecan-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7584112.png)
![4-(2-Methylsulfonylethyl)-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7584116.png)
![2-Methyl-5-(1-thia-4-azaspiro[5.5]undecan-4-ylmethyl)-1,3,4-oxadiazole](/img/structure/B7584128.png)


![3-[(2,2,3,3-Tetramethylazetidin-1-yl)methyl]benzamide](/img/structure/B7584140.png)

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[4,3-b][1,4]oxazin-4-yl)ethanone](/img/structure/B7584151.png)
![2-[(2-Methyl-1,3-thiazol-4-yl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7584156.png)
